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Bromo(1-naphthyl)acetic acid

Cat. No.: B12005950
M. Wt: 265.10 g/mol
InChI Key: IADYHPJITIMZPZ-UHFFFAOYSA-N
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Description

Bromo(1-naphthyl)acetic acid is a synthetic compound of interest in plant physiology research, functioning as an auxin-like plant growth regulator. Its core structure is derived from naphthalene acetic acid (NAA), a well-characterized synthetic auxin known for its role in regulating processes such as cell elongation, root initiation, and fruit development . Auxins are a class of plant hormones that influence a wide array of growth and developmental pathways . Researchers utilize this compound and its analogs to study the mechanisms of auxin action, including uptake, transport, and conjugation within plant tissues . In laboratory settings, compounds like NAA are frequently applied in plant tissue culture media to stimulate the formation of adventitious roots from stem and leaf cuttings, which is vital for the micropropagation of various plant species . The bromo substitution on the naphthalene ring may alter the compound's properties, such as its reactivity, binding affinity, or metabolic stability, compared to its parent molecule, offering a valuable tool for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet and conduct all necessary risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO2 B12005950 Bromo(1-naphthyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

2-bromo-2-naphthalen-1-ylacetic acid

InChI

InChI=1S/C12H9BrO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15)

InChI Key

IADYHPJITIMZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Bromo 1 Naphthyl Acetic Acid

Direct Halogenation Pathways to Bromo(1-naphthyl)acetic Acid

Direct halogenation involves the introduction of a bromine atom onto the naphthalene (B1677914) ring of a naphthaleneacetic acid derivative. This approach is often favored for its atom economy and potentially shorter synthetic sequence.

Bromination of Naphthaleneacetic Acid Precursors

The direct bromination of 1-naphthaleneacetic acid is a primary route to obtaining this compound. This electrophilic aromatic substitution reaction typically occurs at the 4- or 5-position of the naphthalene ring, similar to the substitution patterns observed in 1-methylnaphthalene (B46632). acs.org A recent catalytic late-stage bromination strategy has been reported for the α-C-H functionalization of aryl acetic acids. This method transforms the aryl acetic acid into an enediolate in the presence of (AcO)4B2O and DBU, which then undergoes electrophilic bromination with pyridinium (B92312) tribromide, yielding a range of α-bromo aryl acetic acids. researchgate.net

Influence of Reaction Media and Catalysts on Bromination Selectivity

The selectivity of the bromination reaction is highly dependent on the reaction conditions, including the solvent, catalyst, and brominating agent used. For instance, the dibromination of naphthalene can be directed to yield either 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) by using different solid catalysts. mdpi.com Acidic amorphous silica-alumina catalysts tend to favor the formation of the 1,4-isomer, while calcined montmorillonite (B579905) KSF clay can lead to a predominance of the 1,5-isomer under specific conditions. mdpi.com

The choice of brominating agent and solvent also plays a crucial role. Reagents like N-bromosuccinimide (NBS) are often used for selective bromination. The reaction of 1-bromonaphthalene (B1665260) with bromine in methylene (B1212753) chloride at low temperatures affords 1,4-dibromonaphthalene in high yield, while photobromination in carbon tetrachloride at reflux leads to 1,5-dibromonaphthalene. researchgate.net Mechanochemical methods using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) catalyzed by zeolites have also been developed for the bromination of naphthalene. researchgate.net

Multi-Step Synthetic Routes

Multi-step syntheses offer greater control over the regiochemistry of the final product by building the molecule from specifically functionalized bromonaphthalene intermediates.

Approaches via Brominated Naphthalene Intermediates

These routes begin with a naphthalene ring that is already brominated in the desired position. Subsequent chemical transformations then introduce the acetic acid moiety.

A common strategy involves the conversion of a bromomethylnaphthalene to the corresponding nitrile, which is then hydrolyzed to the carboxylic acid. cdnsciencepub.com For example, 1-methylnaphthalene can be brominated to 1-bromo-4-methylnaphthalene, which is then converted to the corresponding bromomethyl derivative using NBS. nih.gov This bromomethyl intermediate can then be reacted with a cyanide source, followed by hydrolysis to yield the desired this compound. Another approach involves the treatment of bromomethylnaphthalenes with sodium acetate (B1210297) followed by hydrolysis of the resulting acetate ester. epo.org

A documented synthesis of 1-bromo-2-naphthalenemethanol acetate involves heating 1-bromo-2-bromomethylnaphthalene with anhydrous sodium acetate in glacial acetic acid. epo.org The resulting acetate can then be hydrolyzed to the corresponding alcohol, which can be further oxidized to the carboxylic acid.

This approach involves starting with a bromonaphthalene derivative that already contains a functional group that can be converted into the acetic acid side chain. For example, a bromonaphthyl ketone can be a precursor. The Sommelet reaction, using hexamethylenetetramine, can convert a methyl group on a brominated naphthalene ring into an aldehyde. nih.gov This aldehyde can then be converted to an oxime, dehydrated to a nitrile, and finally hydrolyzed to the carboxylic acid.

Another method involves the Grignard reaction. A bromonaphthalene can be converted to its Grignard reagent, which can then react with a suitable electrophile to introduce the acetic acid precursor. cdnsciencepub.com For instance, the Grignard reagent of 1-bromonaphthalene can react with acetaldehyde. cdnsciencepub.com

Furthermore, Suzuki coupling reactions can be employed to introduce the necessary carbon framework. For example, 2-pyrrolidino-6-bromo-naphthalene can undergo a Suzuki coupling with pyridine (B92270) 4-boronic acid. acs.org While not directly leading to the acetic acid, this demonstrates the utility of coupling reactions in functionalizing bromonaphthalenes.

Table of Synthetic Approaches and Key Intermediates

Synthetic Approach Starting Material Key Intermediate(s) Final Product
Direct Bromination 1-Naphthaleneacetic acid-This compound
Multi-Step Route 1-Methylnaphthalene1-Bromo-4-methylnaphthalene, 4-Bromo-1-(bromomethyl)naphthalene4-Bromo-1-naphthylacetic acid
Multi-Step Route 1-Bromonaphthalene1-Bromonaphthalene Grignard reagentThis compound
Multi-Step Route Bromonaphthyl methyl ketoneBromonaphthaldehyde, BromonaphthonitrileThis compound
Conversions from Bromomethylnaphthalenes

Strategies Involving Bromoacetic Acid Derivatives

The synthesis of this compound and its esters can be effectively achieved through strategies that utilize derivatives of bromoacetic acid. These methods typically involve the alkylation of a 1-naphthyl nucleophile with an electrophilic bromoacetate (B1195939) species. The choice of the naphthyl precursor and the specific bromoacetic acid derivative is crucial and dictates the reaction conditions.

One common approach involves the generation of a 1-naphthyl Grignard reagent, such as 1-naphthylmagnesium bromide, which is then reacted with an ester of bromoacetic acid, like ethyl bromoacetate. This is followed by acidic hydrolysis to yield the final carboxylic acid. An alternative involves the use of a 1-naphthyl lithium species.

Another strategy employs a Friedel-Crafts-type reaction. While direct acylation with bromoacetyl chloride on naphthalene can be complex due to potential side reactions and rearrangements, a related approach involves reacting a pre-brominated naphthalene derivative with a reagent that can introduce the acetic acid moiety.

Furthermore, methods using malonic ester synthesis can be adapted. For instance, a bromonaphthalene can be converted into its corresponding organometallic reagent and reacted with diethyl malonate. Subsequent hydrolysis, decarboxylation, and bromination of the alpha-carbon would yield the target acid. A more direct route involves the reaction of a naphthyl precursor with a bromoacetic acid derivative in the presence of a suitable base. For example, reacting naphthylbenzoic acid with bromoacetic acid in the presence of sodium hydroxide (B78521) has been reported for the synthesis of 1-naphthylacetic acid, and this principle can be extended to its bromo-derivatives bloomtechz.com. Similarly, coupling Meldrum's acid with bromoacetic acid creates a reactive intermediate that can be used to build more complex structures nih.gov.

The table below summarizes some of these strategic approaches.

Table 1: Synthetic Strategies Using Bromoacetic Acid Derivatives

Naphthyl Precursor Bromoacetic Acid Derivative Key Reagents/Conditions Intermediate/Final Product
1-Bromonaphthalene Ethyl bromoacetate Magnesium (for Grignard formation), Diethyl ether Ethyl (1-naphthyl)acetate
Naphthalene Bromoacetyl chloride AlCl₃ (Lewis acid catalyst) 1-(Bromoacetyl)naphthalene
1-Naphthol Ethyl bromoacetate NaH (Strong base) Ethyl (1-naphthyloxy)acetate
1-Naphthylamine Chloroacetic acid Diazotization, Sandmeyer-type reaction, Neutralization (Naphthalen-1-yl-selenyl)acetic acid (via seleno intermediates) researchgate.net

Considerations for Stereoselective Synthesis of Chiral this compound Analogs

This compound possesses a stereocenter at the alpha-carbon of the acetic acid moiety, making it a chiral molecule that can exist as (R) and (S) enantiomers. The synthesis of enantiomerically pure or enriched analogs is of significant interest, requiring sophisticated stereoselective strategies. These approaches are designed to control the three-dimensional arrangement of atoms during the chemical transformation.

Development of Enantioselective Pathways

Achieving enantioselectivity in the synthesis of chiral this compound analogs relies on several established methodologies in asymmetric synthesis.

Chiral Auxiliary-Based Synthesis: This classic strategy involves covalently attaching a chiral auxiliary to an achiral substrate. The steric and electronic properties of the auxiliary direct the subsequent reaction to occur from a specific face, leading to the formation of one diastereomer in excess. For example, an achiral 1-naphthyl precursor could be attached to a chiral alcohol to form a chiral ester. Subsequent diastereoselective alkylation at the alpha-position with a bromine source, followed by the removal of the auxiliary, would yield the enantiomerically enriched this compound.

Asymmetric Catalysis: This is a more modern and efficient approach where a small amount of a chiral catalyst creates a chiral environment for the reaction, inducing enantioselectivity.

Asymmetric Hydrogenation: An unsaturated precursor, such as a (bromo-1-naphthyl)acrylic acid, can be hydrogenated using a chiral transition metal catalyst (e.g., complexes of Rhodium, Ruthenium, or Iridium with chiral phosphine (B1218219) ligands like BINAP) to produce the saturated chiral acid with high enantiomeric excess acs.org.

Asymmetric Alkylation: The enantioselective alkylation of an enolate derived from a 1-naphthylacetic ester can be achieved using a chiral phase-transfer catalyst or a chiral ligand-metal complex. The catalyst delivers the electrophilic bromine source to one face of the planar enolate preferentially nih.gov. Evidence for stepwise, SN1 mechanisms in some substitution reactions induced by anion binding to a catalyst has been reported, offering a pathway for asymmetric α-alkylation nih.gov.

Enzymatic Resolution: This method utilizes enzymes to selectively react with one enantiomer in a racemic mixture of this compound or its ester. For instance, a lipase (B570770) could selectively hydrolyze the (R)-ester from a racemic ester mixture, allowing for the separation of the unreacted (S)-ester and the hydrolyzed (R)-acid.

Table 2: Overview of Enantioselective Pathways

Pathway Description Example Catalyst/Auxiliary Key Transformation
Chiral Auxiliary A chiral molecule is temporarily incorporated to guide a diastereoselective reaction. Evans oxazolidinones, (S)-1-(1-naphthyl)ethylamine nih.gov Diastereoselective alkylation/bromination
Asymmetric Hydrogenation A chiral catalyst is used to stereoselectively add hydrogen across a double bond. Rh-BINAP, Ir-Phosphino-oxazoline complexes acs.org Reduction of a C=C bond
Asymmetric Alkylation A chiral catalyst controls the enantioselective formation of a C-C or C-X bond. Chiral phase-transfer catalysts, primary aminothiourea derivatives nih.gov α-bromination of a carbonyl compound

Comparative Analysis of Synthetic Efficacies and Yield Optimization

The selection of a synthetic route for this compound is often a trade-off between yield, cost, scalability, and environmental impact. A comparative analysis of different methodologies is essential for both laboratory-scale synthesis and industrial production.

Yield optimization is a critical aspect of synthetic chemistry. Methodologies like Design of Experiments (DoE) and One-Factor-at-a-Time (OFAT) are systematic approaches to improving reaction outcomes acs.org. Key parameters that are often optimized include:

Temperature: Affects reaction rates and selectivity.

Concentration: Can influence reaction order and minimize side reactions.

Catalyst: The choice and loading of the catalyst can dramatically impact yield and enantioselectivity.

Solvent: Affects solubility, reactivity, and can influence the reaction pathway.

Reaction Time: Ensuring the reaction goes to completion without allowing for product degradation or side reactions.

For instance, research has shown that the purity of starting materials can be critical; repeated recrystallizations of an intermediate were necessary to obtain high and reproducible yields in one reported synthesis, prompting the development of an alternative pathway to improve efficiency nih.gov. In industrial settings, optimizing for high yield is complemented by considerations such as the ease of purification, the cost of reagents, and the potential for solvent recycling and waste minimization .

Table 3: Comparative Analysis of Synthetic Routes

Synthetic Route Key Steps Advantages Disadvantages Yield Potential
Grignard Route 1. Grignard formation from 1-bromonaphthalene. 2. Reaction with CO₂ or bromoacetate. 3. Hydrolysis. Convergent, uses readily available materials. Sensitive to moisture, limited functional group tolerance. Moderate to High
Friedel-Crafts Acylation 1. Reaction of naphthalene with bromoacetyl chloride. 2. Oxidation/rearrangement. Potentially short route. Poor regioselectivity, harsh conditions (Lewis acids), potential for side reactions. Low to Moderate
Naphthol Alkylation 1. Deprotonation of 1-naphthol. 2. Alkylation with bromoacetate. 3. Hydrolysis. High-yielding O-alkylation, mild conditions. Produces an ether linkage (naphthyloxy) not a direct C-C bond to the ring. High (for ether)

| Asymmetric Catalysis | 1. Synthesis of unsaturated precursor. 2. Chiral catalyst-mediated reaction (e.g., hydrogenation). | High enantioselectivity, low catalyst loading. | High cost of chiral catalysts/ligands, requires specialized precursors. | Moderate to High |

Chemical Reactivity and Mechanistic Studies of Bromo 1 Naphthyl Acetic Acid

Electrophilic and Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom attached to the naphthalene (B1677914) ring in bromo(1-naphthyl)acetic acid is subject to both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the nature of the aromatic system and the presence of the acetic acid moiety.

Electrophilic Aromatic Substitution: The naphthalene ring is an activated aromatic system, and the bromine atom, while generally deactivating, can direct incoming electrophiles. Further bromination of a bromo-naphthalene derivative can occur, leading to di-substituted products. For instance, the bromination of 1-bromonaphthalene (B1665260) can yield 1,4-dibromonaphthalene (B41722). researchgate.net The regioselectivity of these reactions is often complex and can be influenced by the reaction conditions and the specific electrophile used. researchgate.net

Nucleophilic Substitution: The bromine atom on the naphthyl ring can be displaced by various nucleophiles. smolecule.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a key transformation for introducing different functional groups. While direct substitution of aryl halides can be challenging, it can be facilitated by the presence of activating groups or through metal-catalyzed processes. researchgate.net In some instances, nucleophilic attack can occur at the bromine atom itself, a process termed a halogenophilic reaction or SN2 at bromine, leading to dehalogenation. researchgate.net

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound is a versatile functional group that can undergo a variety of transformations.

Esterification: Carboxylic acids can be converted to esters through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This reaction is reversible and proceeds through a tetrahedral intermediate. libretexts.orgpressbooks.pub Alternatively, esters can be synthesized via an SN2 reaction between a carboxylate anion and a primary alkyl halide. libretexts.org For example, this compound can be reacted with an alcohol like ethanol (B145695) to form the corresponding ethyl ester.

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often difficult because the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.orgresearchgate.net To overcome this, activating agents are frequently employed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are commonly used to facilitate amide bond formation. libretexts.org The carboxylic acid adds to the carbodiimide, creating a highly reactive intermediate that is then readily attacked by the amine. libretexts.orgpressbooks.pub Boron-based reagents, like B(OCH2CF3)3, have also been developed for direct amidation reactions. acs.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. pressbooks.pub

Conversion to Acid Chlorides: Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl2). libretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is replaced by a chloride ion. libretexts.org

Rearrangement Processes in the Naphthyl Acetic Acid System

The naphthyl acetic acid framework can undergo various rearrangement reactions, often driven by the formation of carbocation intermediates or the release of ring strain.

Analysis of Cationic Rearrangements

Cationic rearrangements, such as the Wagner-Meerwein rearrangement, involve the 1,2-shift of an alkyl or aryl group to an adjacent carbocationic center. These rearrangements are often observed in solvolysis reactions of substituted naphthalene systems. cdnsciencepub.com The stability of the resulting carbocation often dictates the outcome of the reaction. msu.edu For instance, the formation of a tertiary carbocation is generally favored over a secondary or primary carbocation. msu.edu Ring expansion or contraction can also occur to relieve ring strain. msu.edunih.gov

Studies on related systems have shown that the nature of the solvent and the reaction conditions can significantly influence the degree and type of rearrangement observed. cdnsciencepub.commsu.edu

Intramolecular Cyclization and Ring Expansion/Contraction

This compound and its derivatives can undergo intramolecular cyclization reactions to form new ring systems. These reactions are often promoted by acid or base catalysts or by transition metals.

For example, intramolecular cyclization of carboxylic acids to carbon-carbon triple bonds can be promoted by either acid or base catalysts. acs.org Halogen-induced cyclizations, such as bromolactonization, are also well-established methods for forming heterocyclic compounds from olefinic acids. mdpi.com In these reactions, an electrophilic bromine species initiates the cyclization cascade. mdpi.com

Palladium-catalyzed intramolecular C-H alkylation with alkyl halides represents another pathway to form cyclic structures. core.ac.uk Additionally, intramolecular Friedel-Crafts type reactions can lead to the formation of polycyclic systems. nih.gov

Oxidation and Reduction Chemistry of this compound

Oxidation: The naphthalene ring system can be oxidized under various conditions. Oxidation of substituted naphthalenes with peroxydisulfate (B1198043) in the presence of metal ions like copper(II) can yield naphthoquinones. ias.ac.in For instance, the oxidation of 1-bromonaphthalene can produce a mixture of 2-bromo-1,4-naphthoquinone and 5-bromo-1,4-naphthoquinone, with the formation of the 2-bromo isomer involving a 1,2-shift. ias.ac.in The benzylic position of the acetic acid side chain is also susceptible to oxidation. For example, alkylbenzenes can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4), provided a benzylic hydrogen is present. masterorganicchemistry.com

Reduction: The bromine atom on the naphthalene ring can be removed through reduction. This dehalogenation can be achieved using various reagents, including catalytic hydrogenation over Raney nickel, triphenyltin (B1233371) hydride, or chromium(II) complexes. orgsyn.org The carboxylic acid group can also be reduced to a primary alcohol using a strong reducing agent like LiAlH4. pressbooks.pub

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecular skeletons. mdpi.com

Transition metal-catalyzed cross-coupling reactions are particularly important in this context. The Mizoroki-Heck reaction, a palladium-catalyzed process, allows for the coupling of aryl halides with alkenes. researchgate.net The Suzuki coupling reaction, also palladium-catalyzed, involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid. nih.gov These reactions provide efficient routes to construct new C-C bonds with high selectivity. researchgate.net

Aldol-type condensation reactions can also be employed. For example, chalcones can be synthesized from the condensation of ketones with aldehydes. semanticscholar.org This reaction is useful for forming carbon-carbon double bonds conjugated to a carbonyl group. semanticscholar.org

Cross-Coupling Strategies with the Bromine Substituent

The bromine atom at the 1-position of the naphthalene ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely employed method for creating biaryl structures. This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. acs.org

The reactivity of the C(sp²)-Br bond in this compound is analogous to that in 1-bromonaphthalene. Numerous studies have demonstrated the successful use of 1-bromonaphthalene as a substrate in Suzuki-Miyaura reactions, highlighting the feasibility of applying these conditions to its acetic acid derivative. The reaction typically proceeds with high efficiency, affording the coupled products in good to excellent yields.

Key factors influencing the outcome of the Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine (B1218219) ligands (e.g., PCy₃, P(t-Bu)₃, DavePhos) are commonly used. chemrxiv.orgrsc.org The base is crucial for activating the boronic acid to facilitate the transmetalation step. acs.org

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 1-bromonaphthalene with various arylboronic acids, which serve as a model for the reactivity of this compound.

Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄NaOHTHF/H₂O6056 beilstein-journals.org
4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃H₂O10099 researchgate.net
4-Dimethylaminophenylboronic acidPd(OAc)₂ / DavePhosCsF- (Solid-state)RT93 rsc.org
p-Tolylboronic acidNano-palladiumK₂CO₃DMF/H₂O-96 google.com
2-Naphthylboronic acidPd[PPh₃]₄K₂CO₃Toluene-- chemrxiv.org
Cyclopropyl-B(dan)Pd(PPh₃)₄t-BuOK1,4-Dioxane10084 chemrxiv.org

Other cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) and Heck reactions, are also applicable to aryl bromides like this compound, further expanding its synthetic utility.

Condensation and Addition Reactions

The dual functionality of this compound allows it to participate in various condensation and addition reactions.

Reactions Involving the Carboxylic Acid Group: The carboxylic acid function can readily undergo condensation reactions. For example, esterification with alcohols or amidation with amines, typically promoted by acid catalysts or coupling agents, yields the corresponding esters or amides. These reactions are fundamental in modifying the solubility and biological properties of the parent molecule.

Reactions Involving the Naphthalene Ring and Bromine Substituent: The naphthalene ring itself, being electron-rich, can undergo electrophilic aromatic substitution, although the presence of the deactivating bromo and carboxyl groups makes this less favorable than on unsubstituted naphthalene.

More relevant are reactions that utilize the C-Br bond. Nucleophilic aromatic substitution (SNAr) on 1-bromonaphthalene can occur under specific conditions, typically with strong nucleophiles. However, compared to activated aryl halides (e.g., those with nitro groups), 1-bromonaphthalene shows lower reactivity. For instance, reaction with pyrrolidine (B122466) under microwave-assisted conditions gives a 62% yield of the substitution product.

A different pathway for substitution is the radical-nucleophilic substitution (SRN1) mechanism. This photo-stimulated reaction has been observed for 1-bromonaphthalene with various sulfur-centered nucleophiles in DMSO. researchgate.netumich.edu For example, reaction with the thiourea (B124793) anion under irradiation, followed by quenching with methyl iodide, yields 1-methylthionaphthalene (50%) and bis(1-naphthyl) sulfide (B99878) (22%). umich.edu This radical pathway provides an alternative to the more common polar substitution mechanisms.

Furthermore, the naphthalene core can be involved in condensation reactions if the acetic acid side chain is first modified. For example, conversion to a methyl ketone (1-acetyl-x-bromonaphthalene) would create a substrate for base-catalyzed aldol-type condensations. The Claisen-Schmidt reaction, a crossed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde lacking alpha-hydrogens, is a classic example. libretexts.org Studies on the condensation of 1-acetylnaphthalene with cinnamaldehyde (B126680) demonstrate the formation of chalcone (B49325) analogues, indicating that a suitably modified this compound could serve as a precursor for such structures. scispace.combyjus.com

Reactant 1Reactant 2Reaction TypeCatalyst/ConditionsProduct TypeYield (%)Reference
1-AcetylnaphthaleneCinnamaldehydeAldol CondensationNaOH, EtOH/H₂O, RTChalcone Analogue61.97 scispace.com
1-BromonaphthaleneThiourea anionSRN1 SubstitutionPhotostimulation, DMSOThioether derivatives50 + 22 umich.edu
1-BromonaphthalenePyrrolidineSNAr ReactionMicrowaveN-arylated pyrrolidine62

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting product outcomes.

For the Suzuki-Miyaura cross-coupling reaction , the generally accepted mechanism involves a catalytic cycle with a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of this compound to form a palladium(II) complex. Computational studies suggest this step is generally irreversible for aryl bromides. chemrxiv.org

Transmetalation: The organoboron species, activated by a base, transfers its organic group (e.g., an aryl group) to the palladium(II) complex, displacing the bromide. This step involves the formation of transient arylpalladium(II)boronate complexes. acs.org DFT calculations have been used to model the transition states of this crucial step, showing activation barriers in the range of 14-22 kcal/mol. acs.orgnih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the cycle.

Kinetic isotope effect (KIE) studies combined with DFT calculations have provided detailed insight into the transition state structures. For the oxidative addition of aryl bromides, a significant normal ¹³C KIE is observed at the carbon attached to the bromine, consistent with this being the first irreversible step. chemrxiv.org The transition state for transmetalation has also been probed, with computational models suggesting a cyclic structure involving the palladium center, the oxygen atoms from the activated boronate, and the boron atom. acs.orgnih.gov

For nucleophilic aromatic substitution , two primary mechanisms are relevant for a substrate like this compound.

SNAr Mechanism: This two-step mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is followed by the elimination of the leaving group (bromide). This pathway is generally favored by strong electron-withdrawing groups, which are absent in this molecule, explaining its relatively low reactivity via this mechanism.

SRN1 Mechanism: This radical chain mechanism is initiated by the transfer of an electron to the substrate to form a radical anion. researchgate.net This radical anion then fragments, losing the bromide anion to form a 1-naphthyl radical. The radical then reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting material. umich.edu The observation that these reactions are inhibited by radical scavengers provides strong evidence for this mechanistic pathway. researchgate.net

The study of these mechanisms often involves a combination of kinetic experiments, product analysis, and computational modeling to map the potential energy surfaces and characterize the structures of intermediates and transition states. chemrxiv.orgacs.org

Advanced Analytical Techniques for Characterization of Bromo 1 Naphthyl Acetic Acid and Its Derivatives

Vibrational Spectroscopy for Structural and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in bromo(1-naphthyl)acetic acid. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the molecule. For 1-naphthylacetic acid, a parent compound, characteristic vibrational modes have been extensively studied. nih.govresearchgate.net The presence of the carboxylic acid group gives rise to a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹. uobasrah.edu.iq

In this compound, the introduction of a bromine atom to the naphthalene (B1677914) ring is expected to influence the vibrational frequencies. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. The aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. elixirpublishers.com The FT-IR spectrum of a related compound, (4-Bromonaphthalen-1-yl-selenyl)acetic acid, shows characteristic peaks for the aromatic C-H stretch at 3054 cm⁻¹ and the O-H stretch at 3140 cm⁻¹. researchgate.net For (2E)-1-(4-Bromo-1-naphthyl)-3-(3-bromophenyl)-2-propen-1-one, a derivative, the C=O stretching frequency is observed at 1681 cm⁻¹ (s-cis) and 1658 cm⁻¹ (s-trans). semanticscholar.org These values provide a reference for identifying the carbonyl group in similar structures.

Interactive Table: Characteristic FT-IR Frequencies for Naphthalene Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H (Carboxylic Acid)Stretching3300-2500 uobasrah.edu.iq
C-H (Aromatic)Stretching3100-3000 elixirpublishers.com
C=O (Carboxylic Acid)Stretching~1700 uobasrah.edu.iq
C=C (Aromatic)Stretching1600-1450
C-BrStretching680-515

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The technique involves inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. For 1-naphthylacetic acid, both FT-IR and FT-Raman spectra have been recorded and analyzed to assign fundamental vibrational frequencies. nih.govresearchgate.net The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-H stretching vibrations of the naphthalene ring are expected in the 3100-3000 cm⁻¹ region. elixirpublishers.com The C=O stretching vibration is also observable in the Raman spectrum. The introduction of the bromine atom in this compound would lead to characteristic C-Br vibrational modes, which are often more intense in the Raman spectrum compared to the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment of individual atoms (chemical shift), the connectivity between neighboring atoms (spin-spin coupling), and their spatial proximity (Nuclear Overhauser Effect).

Proton (¹H) NMR Studies

¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule. The chemical shifts of the protons in this compound are influenced by the aromatic naphthalene ring system, the electron-withdrawing bromine atom, and the carboxylic acid group. Aromatic protons on the naphthalene ring typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) reveal the substitution pattern on the naphthalene ring. The proton of the carboxylic acid (-COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and carboxylic acid group. For a related compound, (naphthalen-1-yl-selenyl)acetic acid, the methylene protons appear as a singlet at 3.5 ppm, and the aromatic protons are observed as a multiplet between 7.2 and 8.5 ppm. researchgate.net

Carbon-13 (¹³C) NMR Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 170 and 185 ppm. The carbon atoms of the naphthalene ring will appear in the aromatic region, generally between 120 and 150 ppm. The chemical shifts of these carbons are influenced by the position of the bromine atom and the acetic acid side chain. The carbon atom directly attached to the bromine will have its chemical shift significantly affected. The methylene carbon of the acetic acid group will resonate in the aliphatic region, typically between 30 and 50 ppm. For instance, in a derivative of this compound, the carbonyl carbon appears at 171.79 ppm, and the aromatic carbons are observed in the range of 109.28 to 153.09 ppm. rsc.org

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (ppm)Reference
Carbonyl (COOH)170-185 uobasrah.edu.iq
Aromatic (C-H)120-140 uobasrah.edu.iq
Aromatic (C-Br)110-125
Aromatic (C-C)130-150 uobasrah.edu.iq
Methylene (CH₂)30-50

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. acdlabs.comlibretexts.org When this compound is subjected to ionization in a mass spectrometer, it forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensities, corresponding to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgarizona.edu Another likely fragmentation would be the cleavage of the bond between the naphthalene ring and the acetic acid side chain, leading to the formation of a bromonaphthylmethyl cation or a bromonaphthalene radical cation. The fragmentation pattern of the naphthalene ring itself can also provide clues about the position of the bromine substituent. arizona.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. For a derivative, the high-resolution mass spectrum showed a calculated mass of 287.16417 for the [M+H]⁺ ion, with the found mass being 287.16443, confirming its elemental composition. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unequivocal confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the calculation of a unique elemental formula.

For this compound (C₁₂H₉BrO₂), the theoretical exact mass can be calculated. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da, with a relative intensity ratio of roughly 1:1. HRMS can resolve these isotopic peaks, providing definitive evidence for the presence of a single bromine atom in the molecule.

Research on related compounds, such as (6-Bromo-2-methoxy-1-naphthyl)acetic acid, utilizes HRMS to confirm the molecular ion, which would be expected at an m/z corresponding to its specific elemental formula. Similarly, analysis of other naphthalene derivatives confirms molecular ions, such as the [M+H]⁺ ion for (R)-alpha-Methoxy-2-naphthylacetic acid, via HRMS. This approach provides a powerful tool for confirming the identity of newly synthesized derivatives of this compound.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Isotope Theoretical m/z
[C₁₂H₉⁷⁹BrO₂ + H]⁺ ⁷⁹Br 264.9862

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Coupled chromatographic and mass spectrometric techniques are workhorse methods for the analysis of this compound, particularly in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for analyzing auxin-like compounds. mdpi.com Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common approach for the quantification of auxins and their conjugates. mdpi.com For this compound, a reversed-phase LC method would typically be employed. The compound would be separated on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. eurl-pesticides.eu Electrospray ionization (ESI) in negative ion mode is often effective for acidic compounds, detecting the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the parent ion. mdpi.comnih.gov

Table 2: Illustrative LC-MS/MS Parameters for Auxin Analog Analysis

Parameter Condition Reference
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid eurl-pesticides.eu
Mobile Phase B Acetonitrile or Methanol eurl-pesticides.eu
Flow Rate 0.2 - 0.5 mL/min eurl-pesticides.eu
Ionization Mode Negative Electrospray (ESI-) mdpi.com

| MS Analysis | Multiple Reaction Monitoring (MRM) | frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires chemical derivatization to increase the volatility and thermal stability of the acidic analyte. chromatographyonline.com The carboxylic acid group of this compound is polar and non-volatile, making it unsuitable for direct GC analysis. A common derivatization strategy is esterification (e.g., methylation) or silylation to form a trimethylsilyl (B98337) (TMS) ester. nih.govchemicalbook.com The resulting derivative is more amenable to separation on a nonpolar capillary GC column and detection by mass spectrometry. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification. nih.govdrugbank.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The photophysical properties of this compound are dominated by its naphthalene core, which is a well-known chromophore and fluorophore. nih.gov

UV-Vis Absorption Spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be similar to that of other 1-substituted naphthalenes. The spectrum of 1-naphthyl acetate (B1210297), for instance, shows absorption bands in the 240–300 nm and 300–350 nm regions, which are attributed to π-π* transitions within the naphthalene ring system. researchgate.net These bands are typically shifted to longer wavelengths (bathochromic shift) compared to unsubstituted naphthalene due to the influence of the substituents. researchgate.netmdpi.com The specific absorption maxima and molar absorptivity are influenced by the solvent polarity.

Fluorescence Spectroscopy provides information on the emission properties of the molecule after electronic excitation. Naphthalene itself is fluorescent, with an emission peak around 322 nm when excited at 311 nm. aatbio.com Naphthalene derivatives generally exhibit strong fluorescence with high quantum yields and excellent photostability. nih.gov The introduction of substituents on the naphthalene ring, including the bromo and acetic acid groups, modifies the emission wavelength and quantum yield. mdpi.com The fluorescence spectra of naphthalene compounds are often sensitive to the solvent environment, a phenomenon known as solvatochromism, where an increase in solvent polarity can cause a red shift in the emission maximum. ekb.eg The fluorescence properties are crucial for applications involving fluorescent probes and imaging. nih.gov

Table 3: Representative Photophysical Properties of Naphthalene Derivatives

Compound Absorption λmax (nm) Emission λmax (nm) Solvent
Naphthalene ~275, 311 ~322 Cyclohexane
1-Naphthyl Acetate ~282, 320 ~325, 338 n-Heptane

Note: Data are approximate and sourced from various studies on naphthalene and its derivatives. researchgate.netaatbio.comekb.eg The exact values for this compound may vary.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most precise and detailed structural information. uhu-ciqso.es This technique requires a high-quality single crystal of the compound. While the specific crystal structure for this compound is not publicly available, a redetermination of the structure of the parent compound, 1-naphthaleneacetic acid, provides a strong model for the expected structural features. researchgate.net

In the crystal structure of 1-naphthaleneacetic acid, the molecules form hydrogen-bonded dimers. researchgate.net The carboxylic acid groups of two adjacent molecules interact via strong O—H···O hydrogen bonds, creating a characteristic centrosymmetric eight-membered ring. This dimeric motif is very common for carboxylic acids in the solid state. The naphthalene rings are largely planar, and the acetic acid side chain is twisted relative to this plane. It is highly probable that this compound would crystallize in a similar dimeric arrangement, with additional packing interactions influenced by the bromine atom.

Table 4: Crystallographic Data for 1-Naphthaleneacetic Acid (Parent Compound)

Parameter Value
Formula C₁₂H₁₀O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.9601 (5)
b (Å) 4.9774 (2)
c (Å) 15.9392 (7)
**β (°) ** 107.576 (2)
**Volume (ų) ** 904.72 (7)
Z 4

Data from the redetermination of the 1-naphthaleneacetic acid structure. researchgate.net

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of bulk, polycrystalline materials. It is used to identify the crystalline phase, assess sample purity, and determine the degree of crystallinity. For a new batch of synthesized this compound, the experimental PXRD pattern would be recorded and compared to a theoretical pattern simulated from single-crystal X-ray data (if available). researchgate.netrsc.org A match between the experimental and simulated patterns confirms that the bulk material consists of the same crystalline phase as the single crystal. The absence of peaks from other crystalline phases indicates high phase purity.

Single-Crystal X-ray Diffraction Analysis

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or other derivatives. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common method. researchgate.net A typical system would utilize a C18 or similar stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (often acidified with phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol. researchgate.netsielc.com Detection is commonly performed using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 272 nm). researchgate.net The purity of a sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Chromatographic purity of over 98% is often required for research-grade chemicals. nih.gov

These methods can also be adapted to separate closely related isomers. For instance, HPLC has been used to separate 1- and 2-naphthylacetic acids. nih.gov Furthermore, chiral HPLC columns can be employed to separate the enantiomers of chiral derivatives, which is crucial for stereoselective studies. rsc.orgresearchgate.net

Table 5: Representative HPLC Conditions for Purity Analysis of Naphthalene Derivatives

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water/Phosphoric Acid (e.g., 60:40:0.35 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Application Purity assessment of α-naphthylacetic acid

Conditions based on a published method. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to analyze compounds that are soluble in a liquid solvent. It is particularly well-suited for non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of this compound, reversed-phase HPLC is the most common approach. asianpubs.org In this mode, a nonpolar stationary phase is used with a polar mobile phase. The strong ultraviolet (UV) absorbance of the naphthyl group makes UV detection a highly effective and convenient choice for quantification. nih.gov For more complex matrices or when higher sensitivity and specificity are required, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comrsc.org

Given that this compound possesses a chiral center, chiral HPLC is essential for separating its enantiomers. This is achieved using chiral stationary phases (CSPs), which can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, have proven effective for the enantiomeric resolution of various chiral acids after derivatization. nih.govcsfarmacie.cz The selection of the mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol or ethanol (B145695), with acidic or basic modifiers, is critical for achieving optimal separation. chromatographyonline.com For acidic compounds like this compound, an additive such as trifluoroacetic acid is typically used to ensure good peak shape. chromatographyonline.com

ParameterDescriptionCommon Examples/ConditionsCitation
Stationary Phase (Column) The solid material inside the column that interacts with the analytes. For acidic and aromatic compounds, C8 and C18 columns are standard. Chiral stationary phases are used for enantiomer separation.Zorbax Eclipse XDB-C8; Kromacil C18; Chiralcel OD-H (cellulose-based); Whelk-O1 (Pirkle-type) asianpubs.orgchromatographyonline.comresearchgate.net
Mobile Phase The solvent that moves the analytes through the column. Typically a mixture of water or buffer and an organic solvent.Acetonitrile/Water; Methanol/Water. Modifiers like formic acid, acetic acid, or trifluoroacetic acid are often added to control pH and improve peak shape. rsc.orgchromatographyonline.comsielc.com
Detection The method used to detect analytes as they elute from the column.UV-Vis Detector (utilizing the strong absorbance of the naphthalene ring); LC-MS/MS (for high sensitivity and structural confirmation). nih.govrsc.orgeurl-pesticides.eu

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for volatile and semi-volatile substances. tandfonline.com However, direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector or column.

To overcome these limitations, derivatization is a mandatory step. nih.govnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common method is esterification, such as methylation, which converts the carboxylic acid group into a methyl ester. Reagents like diazomethane (B1218177) or methyl chloroformate are used for this purpose. nih.govnih.gov This conversion makes the molecule more suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. Non-polar columns, such as those with a 5% phenyl methyl siloxane stationary phase, are frequently used. uin-alauddin.ac.id For detection, a Flame Ionization Detector (FID) can be used for general quantification, but coupling the GC to a Mass Spectrometer (GC-MS) is far more powerful. tandfonline.comjmchemsci.com GC-MS not only separates the components but also provides mass spectra, which act as a molecular fingerprint, allowing for definitive identification of the derivatized this compound and any related impurities. mdpi.comnih.gov

ParameterDescriptionCommon Examples/ConditionsCitation
Derivatization Chemical modification to increase volatility. Essential for analyzing carboxylic acids by GC.Methylation (e.g., with diazomethane or methyl chloroformate) to form methyl esters; Silylation. nih.govnih.gov
Stationary Phase (Column) The coating inside the capillary column. Non-polar to mid-polar phases are typical for these types of analytes.HP-5MS (5% Phenyl Methyl Siloxane); ZB-Wax. nih.govuin-alauddin.ac.id
Injector Temperature The temperature at which the sample is vaporized. Must be high enough for efficient vaporization without causing degradation.Typically 250-260 °C. tandfonline.comuin-alauddin.ac.id
Carrier Gas The inert gas that moves the analytes through the column.Helium or Hydrogen. uin-alauddin.ac.id
Detection The method used to detect analytes as they elute from the column.Flame Ionization Detector (FID); Mass Spectrometry (MS) for definitive identification and structural analysis. tandfonline.comjmchemsci.cominnovareacademics.in

Computational Chemistry and Theoretical Modeling of Bromo 1 Naphthyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of organic molecules, offering a favorable balance between accuracy and computational cost. For a molecule like Bromo(1-naphthyl)acetic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G**, are employed to determine its most stable three-dimensional structure (geometry optimization) and its total electronic energy. researchgate.net

The process involves finding the minimum energy conformation of the molecule by calculating forces on each atom and adjusting their positions until these forces are negligible. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in studies of the closely related 1-naphthaleneacetic acid (NAA), DFT calculations have been used to predict these parameters with high accuracy, showing good agreement with experimental X-ray diffraction data. researchgate.net Similar calculations for this compound would elucidate the steric and electronic effects of the bromine atom on the naphthalene (B1677914) ring and the acetic acid side chain.

Table 1: Illustrative Optimized Geometrical Parameters for a Naphthyl Acetic Acid Structure (based on 1-Naphthaleneacetic Acid data) This table presents representative data from DFT calculations on the similar compound 1-naphthaleneacetic acid (NAA) to illustrate the type of information obtained from geometry optimization. elixirpublishers.comresearchgate.net

ParameterBondTypical Calculated Value (Å)
Bond LengthC=O1.237
Bond LengthC-O1.348
Bond LengthC-C (ring)1.37 - 1.43
Bond LengthC-Br~1.90
Parameter Angle Typical Calculated Value (°)
Bond AngleO=C-O~122
Bond AngleC-C-C (ring)~118 - 122

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netthaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. thaiscience.info

For aromatic systems like this compound, DFT calculations are used to map the electron density of these orbitals. In related brominated naphthalene compounds, the HOMO is often localized on the electron-rich naphthalene ring, while the LUMO may be distributed over an electron-withdrawing group. Analysis for this compound would reveal how the bromine atom and carboxylic acid group influence the electronic distribution and the sites susceptible to electrophilic or nucleophilic attack. The calculations provide specific energy values for the HOMO, LUMO, and the energy gap, which are essential for predicting charge transfer interactions within the molecule. researchgate.net

Table 2: Illustrative Frontier Orbital Energies (based on data for related aromatic acids) This table shows the kind of data generated from a HOMO-LUMO analysis, using representative values from DFT studies on similar molecules. elixirpublishers.comthaiscience.info

ParameterTypical Calculated Value (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.5 to -2.0
Energy Gap (ΔE)4.0 to 4.5

Theoretical vibrational frequency calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. By simulating the normal modes of vibration, specific absorption bands in an experimental spectrum can be assigned to particular molecular motions, such as stretching, bending, or wagging of bonds. researchgate.net

DFT methods, such as B3LYP, are used to compute the harmonic vibrational frequencies of the optimized molecular structure. researchgate.net Because theoretical calculations often overestimate vibrational frequencies compared to experimental results (due to the harmonic approximation and basis set limitations), the calculated values are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. elixirpublishers.com For this compound, these simulations would predict the frequencies for key vibrations, including the C=O stretch of the carboxylic acid, the C-Br stretch, and various aromatic C-H and C-C ring vibrations, thereby confirming its molecular structure. researchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (adapted from 1-Naphthaleneacetic Acid studies) This table demonstrates how simulated frequencies are correlated with experimental spectral data. elixirpublishers.comresearchgate.net

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹) (Scaled)
O-H Stretch~3000~3010
C=O Stretch~1683~1675
C-C Ring Stretch~1590~1595
C-Br Stretch~650-700(Predicted)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a view of the conformational landscape. acs.orgnih.gov

For a flexible molecule like this compound, MD simulations can explore the different spatial arrangements (conformations) it can adopt. A key area of interest would be the rotational barrier around the single bond connecting the acetic acid moiety to the naphthalene ring. By simulating the molecule in a solvent or in vacuo over a period of nanoseconds, one can map the potential energy surface and identify low-energy, stable conformations and the energetic barriers between them. acs.org This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. While specific MD studies on this compound are not available, research on similar naphthyl-based systems highlights the utility of MD in sampling complex conformational spaces. acs.orgmdpi.com

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The way molecules interact with each other dictates their properties in the solid state, such as crystal packing and melting point. Computational methods are used to analyze these non-covalent interactions.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (based on related Naphthalene derivatives) This table shows representative percentages for different intermolecular contacts that stabilize the crystal structure, as determined by Hirshfeld analysis. rsc.orgnih.gov

Contact TypeTypical Contribution to Hirshfeld Surface (%)
H···H45 - 55%
C···H / H···C20 - 30%
O···H / H···O10 - 15%
C···C5 - 10%
Br···H / H···Br(Variable, depends on packing)

Energy Framework Calculations

Energy framework calculations are a powerful tool to visualize and quantify the intermolecular interactions within the crystal lattice of a molecule. These calculations, typically performed using software like CrystalExplorer, help in understanding the packing motifs and the dominant forces that stabilize the crystal structure. For this compound, such calculations would elucidate the nature and magnitude of various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking.

The total interaction energy is partitioned into electrostatic, polarization, dispersion, and repulsion components. A detailed analysis of these components for pairs of interacting molecules reveals the key contributors to the stability of the crystal packing. For instance, the carboxylic acid groups are expected to form strong hydrogen bonds, which would be represented by a large and favorable electrostatic interaction energy. The bromine atom can participate in halogen bonding, another significant directional interaction. The naphthyl rings are likely to engage in π-π stacking, primarily driven by dispersion forces.

An illustrative energy framework diagram would show the topology of these interactions, with cylinders connecting pairs of molecules, the radius of which is proportional to the strength of the interaction. This provides a clear visual representation of the supramolecular architecture.

Table 1: Illustrative Interaction Energies for this compound

Interaction TypeElectrostatic (kJ/mol)Polarization (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total (kJ/mol)
O-H···O (Carboxylic acid dimer) -90.5-15.2-45.860.1-91.4
C-Br···O (Halogen bond) -25.3-5.1-18.915.4-33.9
π-π (Naphthyl ring stacking) -12.7-8.9-60.235.5-46.3
C-H···π -8.1-3.5-22.712.8-21.5

Theoretical Elucidation of Reaction Mechanisms

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. uhasselt.be By locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point, the activation energy (ΔG‡) for a reaction can be determined. For reactions involving this compound, such as nucleophilic substitution at the α-carbon or electrophilic aromatic substitution on the naphthyl ring, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway.

For example, in a hypothetical SN2 reaction with a nucleophile (Nu-), the reaction profile would be mapped out, starting from the reactants (this compound and Nu-), proceeding through the transition state, and ending with the products. The geometry of the transition state would reveal the extent of bond breaking and bond formation at the peak of the energy barrier.

Kinetic modeling based on TST allows for the prediction of reaction rates under various conditions. The Arrhenius equation can be used in conjunction with the calculated activation energy to estimate the temperature dependence of the reaction rate. For more complex reactions with multiple steps, Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed to account for the distribution of energy within the molecule. uhasselt.be

Table 2: Hypothetical Kinetic Data for a Substitution Reaction of this compound

Reaction CoordinateΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol) at 298 K
Reactants 0.00.00.0
Transition State +18.5-5.2+20.0
Products -10.2+8.1-12.6

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunction into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.de For this compound, NBO analysis can offer insights into the nature of the C-Br bond, the delocalization of electrons in the naphthalene ring system, and the hydrogen bonding interactions of the carboxylic acid group.

The analysis provides information on the hybridization of atomic orbitals and the composition of the NBOs. For instance, the C-Br bond can be analyzed in terms of its polarization and the contributions of the carbon and bromine atomic orbitals. Furthermore, NBO analysis quantifies the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These donor-acceptor interactions, also known as hyperconjugation, are crucial for understanding molecular stability and reactivity. The stabilization energies (E(2)) associated with these interactions can be calculated using second-order perturbation theory. researchgate.nettandfonline.com

Table 3: Illustrative NBO Analysis Data for Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) O (carbonyl) σ(C-Cα)2.5Hyperconjugation
π(C1-C2) π(C3-C4)20.1π-delocalization in the ring
LP(2) Br σ(Cα-H)0.8Halogen-related interaction
π(C=O)σ*(O-H)1.2Intramolecular H-bond influence

Transition State Theory (TST) and Kinetic Modeling

Structure-Reactivity Relationship Predictions from Computational Data

Computational data provides a powerful platform for establishing structure-reactivity relationships. By systematically modifying the structure of this compound (e.g., by changing the position of the bromo substituent or introducing other functional groups) and calculating various electronic and energetic parameters, one can predict how these changes will affect its reactivity.

Key descriptors derived from computational chemistry, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map, are invaluable in this regard. researchgate.net A higher HOMO energy generally indicates a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap often correlates with higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the acidic proton and the C-Br bond, guiding predictions about where electrophilic and nucleophilic attacks are most likely to occur.

By correlating these computational descriptors with experimentally observed reaction rates or equilibrium constants for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed.

Applications of Bromo 1 Naphthyl Acetic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of the bromo and acetic acid functional groups on the naphthalene (B1677914) scaffold makes Bromo(1-naphthyl)acetic acid a pivotal building block for the assembly of complex molecules. It serves as a precursor for both larger aromatic systems and diverse heterocyclic structures.

Building Block for Polycyclic Aromatic Compounds

While direct utilization of this compound in polycyclic aromatic hydrocarbon (PAH) synthesis is not extensively documented, its close structural analog, 8-bromo-1-naphthoic acid, is a well-established precursor for constructing complex, multi-ring systems, including those containing seven-membered rings. wikipedia.orgasianpubs.orgresearchgate.netcardiff.ac.ukresearchgate.netacs.orgresearchgate.net The primary method involves palladium-catalyzed cascade reactions that proceed via decarboxylative cyclization, where the carboxylic acid group is removed to facilitate ring formation. wikipedia.orgcardiff.ac.ukmdpi.comacs.org

These reactions demonstrate the utility of the bromo-naphthoic acid scaffold as a key component in creating larger, often non-planar, aromatic structures. For instance, 8-bromo-1-naphthoic acid has been successfully employed as a coupling partner in palladium-catalyzed reactions to forge seven-membered rings fused to other aromatic systems. cardiff.ac.ukmdpi.comacs.org A three-component annulation reaction involving aryl halides, 8-bromo-1-naphthoic acid, and norbornadiene has been developed to synthesize heptagon-embedded aromatic compounds. researchgate.net Given that the carboxylic acid group is ultimately removed in these transformations, it is synthetically plausible that this compound could be readily converted to the corresponding naphthoic acid and utilized in these advanced PAH syntheses.

Table 1: Synthesis of Fused Polycyclic Compounds Using 8-Bromo-1-naphthoic Acid

Catalyst System Coupling Partners Product Type Yield Reference
Pd(OAc)₂ / PCy₃ Aryl Iodide, Norbornadiene Heptagon-embedded PAH Good to Excellent researchgate.netresearchgate.net
Pd(II) Catalyst o-Alkynylanilines Arene-fused Cyclohepta[1,2-b]indoles Moderate to Good cardiff.ac.uk
Pd(OAc)₂ / PPh₃ Alkene-tethered Aryl Iodides Seven-membered Ring Fused Isoquinolinone 54% mdpi.comacs.org
PdCl₂ / CuCl₂ o-Alkynylbenzoates Heptagon-embedded Heteroarene Moderate researchgate.net

Precursor in the Synthesis of Heterocyclic Systems

The bromo-naphthalene framework is a common starting point for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles. organic-chemistry.orgrsc.org this compound can serve as a precursor to key intermediates required for these syntheses. A notable example is the preparation of naphthalenyl-substituted thiazoles. The synthesis of these compounds often requires a 2-bromo-1-(1-naphthyl)ethanone intermediate. bohrium.com This ketone can be prepared from this compound by first converting the carboxylic acid to its corresponding acid chloride, followed by reaction with an appropriate organometallic reagent.

The resulting α-haloketone is a versatile building block for the Hantzsch thiazole (B1198619) synthesis. For example, reaction with 5-(2-chloroquinolin-3-yl)-3-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-carbothiamides yields complex quinoline-pyrazoline-based naphthalenyl thiazole derivatives. bohrium.com This multi-step sequence highlights the role of this compound as a foundational material for accessing elaborate heterocyclic structures.

Derivatization for Novel Chemical Entities

The functional groups of this compound allow for extensive derivatization, leading to the creation of novel molecules with potentially unique chemical and physical properties. These transformations include the synthesis of chalcones, the introduction of fluorine atoms, and the formation of organoselenium compounds.

Synthesis of Substituted Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. nih.gov Research has demonstrated the synthesis of a series of 4-bromo-1-naphthyl chalcones through the Claisen-Schmidt condensation of 4-bromo-1-naphthyl ketones with various substituted benzaldehydes. conicet.gov.aruni-regensburg.de

This compound can be considered a strategic precursor to the requisite 4-bromo-1-naphthyl ketone. The synthetic pathway would involve the conversion of the acetic acid moiety into a ketone. This can be achieved through standard organic transformations, such as converting the acid to an acyl chloride and subsequent Friedel-Crafts acylation or reaction with an organocadmium or organocuprate reagent. Once the ketone is formed, it can be condensed with a variety of aromatic aldehydes under basic or acidic conditions to yield the target chalcone derivatives. conicet.gov.arresearchgate.net A solvent-free method using silica-sulfuric acid as a reusable catalyst has been shown to be highly efficient for this transformation, producing chalcones in yields often exceeding 90%. conicet.gov.aruni-regensburg.de

Table 2: Examples of Substituted Chalcones from 4-Bromo-1-naphthyl Ketone

Aldehyde Substituent Reaction Conditions Yield Reference
4-Nitro Silica-Sulfuric Acid, 80°C >90% conicet.gov.ar
4-Chloro Silica-Sulfuric Acid, 80°C >90% conicet.gov.ar
4-Amino Silica-Sulfuric Acid, 80°C >90% conicet.gov.ar
2-Methoxy aq. KOH, Microwave 90% researchgate.net
Unsubstituted aq. KOH, Ethanol (B145695) 80% asianpubs.org

Preparation of Fluorinated Naphthalene Derivatives

The introduction of fluorine into organic molecules can significantly alter their properties. This compound provides a scaffold for the synthesis of fluorinated naphthalene derivatives through several established methods.

One common strategy is a direct halogen exchange (Halex) reaction. This involves the nucleophilic substitution of the bromine atom with fluoride (B91410). Reagents such as cesium fluoride (CsF) or potassium fluoride (KF) are typically used, often in a polar aprotic solvent like N-methylpyrrolidone. researchgate.nettandfonline.com This method offers a direct route to convert the bromo-derivative into its fluoro-counterpart.

An alternative, indirect route is the Balz-Schiemann reaction. This multi-step process would first require the conversion of the bromo group on this compound into an amino group. This can be achieved through methods like Buchwald-Hartwig amination. The resulting amino-naphthalene acetic acid derivative is then diazotized with nitrous acid, and the subsequent reaction with fluoroboric acid (HBF₄) yields the desired 2-(fluoronaphthalen-1-yl)acetic acid.

Formation of Naphthylselenylacetic Acid Analogs

Organoselenium compounds are of significant interest due to their unique reactivity and biological activities. mdpi.com The synthesis of (naphthalen-1-yl-selenyl)acetic acid derivatives has been reported, establishing these as viable synthetic targets. mdpi.comtandfonline.com this compound is an ideal starting material for preparing these selenium analogs.

The most direct approach involves a nucleophilic aromatic substitution where the bromide is displaced by a selenium-containing nucleophile. A common and effective selenium nucleophile is sodium selenide (B1212193) or sodium hydrogen selenide (NaHSe), which can be generated in situ by the reduction of elemental selenium with sodium borohydride. The reaction of this nucleophile with this compound would lead to the formation of the C-Se bond, directly yielding the (naphthylselenyl)acetic acid core structure. This method leverages the high nucleophilicity of selenium anions and the reactivity of the aryl bromide. wikipedia.org An alternative pathway involves the reaction of arylselenocyanates, prepared from diazonium salts, with neutralized chloroacetic acid. mdpi.comtandfonline.com

Table 3: Synthesized (Naphthalen-1-yl-selenyl)acetic Acid Derivatives

Naphthalene Substituent Starting Material Synthetic Method Reference
H 1-Naphthylselenol or 1-Naphthylselenocyanate Reaction with Chloroacetic Acid mdpi.comtandfonline.com
4-Nitro 4-Nitro-1-naphthylselenocyanate Reaction with Chloroacetic Acid mdpi.comtandfonline.com
4-Bromo 4-Bromo-1-naphthylselenocyanate Reaction with Chloroacetic Acid mdpi.comtandfonline.com
4-Methyl 4-Methyl-1-naphthylselenol Reaction with Chloroacetic Acid mdpi.comtandfonline.com

Contribution to the Development of New Reagents and Catalysts

The presence of both a bromine atom and a carboxylic acid moiety on the naphthalene core of this compound provides a powerful platform for the synthesis of new reagents and catalyst ligands. The bromine atom serves as a key handle for introducing phosphorus, nitrogen, or other coordinating atoms through cross-coupling reactions, while the carboxylic acid group can be modified or used as an anchoring point.

Research has demonstrated the utility of bromo-naphthalene derivatives in the preparation of specialized ligands for asymmetric catalysis. For instance, bromo-naphthyl compounds are precursors to sophisticated phosphine (B1218219) ligands. These ligands are crucial components of transition-metal catalysts used in a variety of stereoselective transformations. The synthesis of these ligands often involves the substitution of the bromine atom with a diphenylphosphine (B32561) group or other phosphorus-containing moieties. A general approach involves the reaction of a bromo-naphthalene derivative with a phosphine source, often in the presence of a palladium or nickel catalyst.

Furthermore, bromo-naphthalene derivatives have been utilized in the synthesis of chalcones, which are important intermediates for various heterocyclic compounds with potential catalytic activities. A study highlighted the use of 4-bromo-1-naphthyl ketones in condensation reactions with various benzaldehydes using a silica-sulfuric acid reagent, demonstrating the reactivity of the bromo-naphthyl scaffold in forming new carbon-carbon bonds. semanticscholar.org This approach showcases the potential of bromo-naphthyl compounds in developing efficient and reusable catalytic systems. semanticscholar.orgresearchgate.net

The development of novel ligands from bromo-naphthalene precursors is a significant area of research. For example, the synthesis of ligands containing a sulfonyl group has been reported, starting from precursors like 2-Bromo-1-Naphthaldehyde. chalcogen.ro These ligands can coordinate with various metal ions, forming complexes with potential applications in catalysis. rasayanjournal.co.in The synthetic strategies often involve multi-step sequences where the bromo-naphthalene unit provides the core structure.

Below is a table summarizing the types of reagents and catalysts developed from bromo-naphthalene precursors:

Precursor TypeReagent/Catalyst ClassSynthetic ApproachPotential Applications
Bromo-naphthalene derivativesPhosphine LigandsPalladium-catalyzed phosphinationAsymmetric synthesis, Cross-coupling reactions
4-Bromo-1-naphthyl ketonesChalconesAldol (B89426) condensation with benzaldehydesSynthesis of heterocyclic compounds, Catalysis
Bromo-naphthaldehydeSchiff Base LigandsCondensation with amino compoundsMetal complex catalysis
Bromo-naphthalene derivativesMetal-organic FrameworksCoordination with metal ionsHeterogeneous catalysis, Gas storage

These examples, while not all directly starting from this compound, illustrate the vast potential of the bromo-naphthalene framework in the design and synthesis of novel reagents and catalysts. The acetic acid group on the target molecule offers an additional site for modification or for anchoring the catalyst to a solid support, further expanding its utility.

Future Directions in Bromo 1 Naphthyl Acetic Acid Research

Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of α-bromo carboxylic acids, often relying on the Hell-Volhard-Zelinskii (HVZ) reaction, utilizes stoichiometric and hazardous reagents like PBr₃ and excess Br₂. libretexts.orglibretexts.orgmasterorganicchemistry.com The drive towards green and sustainable chemistry necessitates the development of more environmentally benign and efficient synthetic routes.

Future methodologies are expected to focus on:

Catalytic Processes: The development of catalytic systems that can directly and selectively α-brominate 1-naphthylacetic acid would represent a significant advance. This includes exploring transition-metal catalysis and organocatalysis, which could operate under milder conditions and reduce waste. For instance, Lewis acid assisted chiral Brønsted acids (LBAs) have shown promise in the enantioselective synthesis of related α-aryl-α-haloacetic acid derivatives, featuring a recoverable chiral binaphthol catalyst. researchgate.net

Photocatalysis: Visible-light-driven methods are emerging as a powerful tool in organic synthesis. acs.org Research into the use of photocatalysts, such as ruthenium or copper complexes, could enable the α-bromination or subsequent dehalogenation and functionalization of the acid under mild, ambient conditions, using light as a traceless reagent. acs.orgrsc.org A recently developed visible-light-driven, copper-catalyzed dehalogenation method for α-halocarboxylic acids using ascorbic acid as an environmentally friendly reductant highlights this potential. acs.org

Sustainable Reagents: There is a strong impetus to replace hazardous reagents. This includes investigating the use of stable, solid bromine carriers like N-bromosuccinimide (NBS) in conjunction with novel catalytic systems. mdpi.comsci-hub.se Furthermore, exploring eco-friendly sulfur dioxide surrogates like thiourea (B124793) dioxide for related transformations points towards a broader trend of adopting safer industrial materials. rsc.org

A comparison of traditional versus potential innovative synthetic approaches is summarized below.

FeatureHell-Volhard-Zelinskii (HVZ) ReactionFuture Innovative Methodologies
Reagents PBr₃/P, excess Br₂ libretexts.orglibretexts.orgCatalysts (organo-, metal-), photocatalysts, sustainable bromine carriers (e.g., NBS) researchgate.netacs.orgmdpi.com
Conditions Often harsh, requires inert atmosphere libretexts.orgMild, ambient temperature and pressure acs.orgrsc.org
Sustainability Generates significant hazardous waste masterorganicchemistry.comAtom-economical, reduced waste, potential for catalyst recycling researchgate.netrsc.org
Selectivity Generally effective for α-position libretexts.orgPotential for high chemo-, regio-, and enantioselectivity researchgate.netunibo.it
Process Multi-step with workup masterorganicchemistry.comPotential for one-pot synthesis from simpler precursors mdpi.combu.edu

In-depth Mechanistic Investigations of Novel Reactions

While bromo(1-naphthyl)acetic acid is known as a valuable synthetic intermediate, a deeper understanding of its reactivity is crucial for unlocking its full potential. acs.org The presence of the bromine atom at the alpha position makes the carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions, a reactivity enhanced by the adjacent carbonyl group. libretexts.orglibretexts.org

Future mechanistic studies will likely focus on:

Photoredox Catalysis Mechanisms: As photocatalysis becomes more prevalent, detailed mechanistic studies are needed to understand the behavior of this compound in these systems. Investigations would clarify whether it participates via single-electron transfer (SET) pathways, the formation of radical intermediates, or through energy transfer mechanisms. rsc.org Mechanistic studies on related systems have revealed the multiple roles of catalysts like copper in photoexcitation, excited-state atom transfer, and thermal activation of carbon-halogen bonds. acs.org

Stereochemical Control: For reactions that create new stereocenters, in-depth studies are required to understand the factors governing stereoselectivity. This includes investigating the role of catalysts, solvents, and substrate-catalyst interactions in forming highly ordered transition states. unibo.it The Hell-Volhard-Zelinskii reaction itself proceeds through an enol intermediate, which has stereochemical implications for subsequent transformations. libretexts.orglibretexts.org

Radical Pathways: The C-Br bond can be homolytically cleaved to generate α-carboxy radicals. Understanding the conditions that favor radical formation versus ionic pathways is essential. Mechanistic studies could employ techniques like electron paramagnetic resonance (EPR) spectroscopy and computational modeling to characterize radical intermediates and transition states. rsc.orgfiveable.me

Computational Design and Prediction of New Derivatives with Enhanced Properties

Computational chemistry offers a powerful, synergistic tool to accelerate the discovery of new derivatives of this compound with tailored properties. By modeling molecules and reactions in silico, researchers can prioritize synthetic targets, reducing the time and expense of laboratory experimentation. researchgate.net

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. Such calculations can predict reaction pathways, activation energies, and spectroscopic properties (NMR, IR), providing deep mechanistic insight and corroborating experimental findings. researchgate.netresearchgate.netmdpi.com For instance, DFT calculations on (6-Bromo-2-methoxy-1-naphthyl)acetic acid have been used to analyze the influence of substituents on the electronic properties of the naphthalene (B1677914) system.

Machine Learning (ML) and AI: By training ML models on existing chemical data, it is possible to predict the properties of novel, unsynthesized compounds. researchgate.netnih.gov Future research could involve developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for derivatives of this compound. These models could predict biological activity (e.g., as enzyme inhibitors) or physical properties (e.g., solubility, melting point). arxiv.orgsyntelly.com

Virtual Screening: Computational docking can be used to screen virtual libraries of this compound derivatives against biological targets like enzymes or receptors. This approach can identify promising candidates for development as new therapeutic agents, as has been done for other naphthyl-containing scaffolds. mdpi.comnih.gov

Computational ToolApplication for this compound ResearchPredicted Properties / Insights
Density Functional Theory (DFT) Elucidating reaction mechanisms; Calculating spectroscopic data. researchgate.netTransition state energies, reaction kinetics, molecular orbital energies, NMR/IR spectra. researchgate.net
Machine Learning (ML) Predicting properties of novel derivatives from their structure. researchgate.netnih.govBiological activity, toxicity, physicochemical properties (solubility, boiling point). arxiv.orgsyntelly.com
Molecular Docking Screening virtual libraries against protein targets. mdpi.comnih.govBinding affinity, interaction modes, identification of potential drug candidates. nih.gov

Expansion of Synthetic Utility in Emerging Areas of Chemistry

The unique structure of this compound makes it a valuable building block for constructing more complex molecular architectures. acs.org Its utility is expected to expand significantly in several key areas of modern chemistry.

Future applications are anticipated in:

Medicinal Chemistry: The naphthalene scaffold is present in numerous bioactive compounds. nih.gov this compound serves as a precursor for introducing the naphthylmethyl moiety into drug candidates. The reactive bromine handle allows for facile coupling with various nucleophiles to generate libraries of compounds for screening. libretexts.orglibretexts.org For example, substitution of the bromine with amines can lead to novel amino acid analogues, while other substitutions can be used to refine structure-activity relationships for targets like enzyme inhibitors. libretexts.orgnih.gov

Materials Science: The rigid, aromatic naphthalene core is a desirable component in functional organic materials. rsc.org Derivatives of this compound could be used to synthesize novel organic semiconductors, fluorescent probes, or components of liquid crystals. The carboxylic acid and bromo-substituent provide two distinct points for modification, allowing for the construction of precisely defined polymers or macrocycles. mdpi.comrsc.org

Complex Molecule Synthesis: As a bifunctional reagent, this compound is an ideal starting point for the synthesis of complex natural products and other intricate molecular targets. The two functional groups can be manipulated sequentially to build molecular complexity in a controlled manner. acs.org

The versatility of this compound as a synthetic intermediate ensures its continued relevance and opens avenues for its application in addressing contemporary challenges in science and technology.

Q & A

Q. What are the key physicochemical properties and structural characteristics of Bromo(1-naphthyl)acetic acid relevant to experimental design?

this compound (IUPAC name: 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid) features a naphthalene ring substituted with bromine at the 7-position and an acetic acid moiety at the 2-position. Key properties include its molecular weight (215.044 g/mol), solubility in polar organic solvents (e.g., ethanol/water mixtures), and acidity (pKa ~3-4, comparable to phenylacetic acid derivatives). Structural analysis via X-ray crystallography reveals planar aromatic systems and intermolecular hydrogen bonding in the solid state, which influences crystallization conditions .

Q. What synthetic routes are commonly employed for this compound, and how can reaction efficiency be optimized?

Synthesis typically involves bromination of 1-naphthylacetic acid derivatives or Friedel-Crafts alkylation of naphthalene with bromoacetyl halides. Optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions to improve regioselectivity.
  • Solvent systems : Acetic acid with potassium bromide enhances bromination rates due to acid catalysis .
  • Temperature control : Heating at 155°C in sealed ampules for 4 hours ensures complete deuteriation in isotopic labeling studies .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm substitution patterns. Deuterium labeling at the α-position (e.g., 2,2-²H₂) requires solution-state ²H NMR to verify isotopic purity .
  • X-ray crystallography : Grow crystals in ethanol/water or carbon tetrachloride. Use Cu Kα/Mo Kα radiation and refine structures via direct methods, accounting for anisotropic displacement parameters .

Advanced Research Questions

Q. How can deuterium labeling at the alpha position be achieved in this compound, and what analytical considerations apply?

Deuteriation is achieved by heating the compound with D₂O in a sealed ampule at 155°C for 4 hours, followed by neutralization and recrystallization. Key considerations:

  • Isotopic purity : Confirm via ²H NMR (CDCl₃) to ensure no deuteration at unintended sites.
  • Crystallographic validation : Compare deuterated and non-deuterated crystal structures to assess isotopic effects on packing .

Q. What strategies address discrepancies in crystallographic data between this compound and its halogenated analogs?

Discrepancies in unit cell parameters or hydrogen bonding may arise from halogen size (Br vs. Cl/F). Mitigation strategies include:

  • Data normalization : Apply Lorentz and polarization corrections during diffraction analysis.
  • Comparative refinement : Use heavy-atom methods for brominated derivatives and direct methods for lighter halogens .

Q. How does bromine substitution at the naphthyl ring influence the compound's acidity compared to other derivatives?

Bromine’s electron-withdrawing effect lowers the pKa of the acetic acid group relative to non-halogenated analogs (e.g., 1-naphthylacetic acid). Quantify via potentiometric titration in aqueous ethanol and compare with computational models (e.g., DFT calculations) .

Q. What computational methods predict the solid-state behavior of this compound?

Apply Karplus-type relationships to correlate ²H NMR quadrupolar coupling constants with hydrogen-bond geometries. Use density functional theory (DFT) to model intermolecular interactions and validate against experimental XRD data .

Q. How do steric effects from the naphthyl group impact its reactivity in cross-coupling reactions?

The bulky naphthyl group hinders coupling at the α-position. Workarounds include:

  • Protecting groups : Temporarily block the carboxylic acid to reduce steric hindrance.
  • Metal catalysis : Employ Pd or Cu catalysts under mild conditions (e.g., room temperature) to enhance reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.